molecular formula C11H11NO2 B8569157 2-(3-Cyano-2-methylpropionyl)phenol

2-(3-Cyano-2-methylpropionyl)phenol

Cat. No.: B8569157
M. Wt: 189.21 g/mol
InChI Key: FZPUSDFIIUTNRJ-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-methylpropionyl)phenol is a nitrile-functionalized phenolic compound characterized by a propionyl backbone substituted with a methyl group at the 2-position and a cyano group at the 3-position, attached to a phenol ring. For instance, the preparation of structurally analogous nitriles, such as 4'-(3-cyano-2-methylpropionyl)acetanilide, involves reacting potassium cyanide with quaternary ammonium salts in aqueous methanol, yielding a solid product with a melting point of 127–130°C and 92% efficiency . This suggests that this compound likely shares similar synthetic pathways and thermal stability. Its molecular structure combines a phenol hydroxyl group, a ketone, and a nitrile, which may confer unique reactivity in organic transformations or pharmaceutical applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-3-methyl-4-oxobutanenitrile

InChI

InChI=1S/C11H11NO2/c1-8(6-7-12)11(14)9-4-2-3-5-10(9)13/h2-5,8,13H,6H2,1H3

InChI Key

FZPUSDFIIUTNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)C(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Phenol Esters ()

Phenol esters, such as 4-acetoxybenzaldehyde (CAS: 878-00-2) and phenyl stearate (CAS: 637-55-8), feature ester linkages instead of nitrile or ketone groups. These compounds exhibit lower molecular weights (e.g., 164.16 g/mol for 4-acetoxybenzaldehyde) compared to the estimated ~205 g/mol for this compound. Phenol esters are typically synthesized via esterification and are used as intermediates in fragrance or polymer industries .

Substituted Alcohols ()

2-Phenyl-2-propanol (CAS: 617-94-7) and 3-phenylpropene (CAS: 122-97-4) share aromatic substituents but differ in functional groups. For example, 2-Phenyl-2-propanol (MW 136.19 g/mol) is a tertiary alcohol with a melting point of 32–34°C and a boiling point of 202°C, making it a liquid at room temperature . The solid-state stability of this compound (mp 127–130°C) highlights the impact of hydrogen bonding from the phenol group and nitrile’s polarity on crystallinity.

Nitrile Derivatives ()

Nitriles like 4'-(3-cyano-2-methylpropionyl)acetanilide (mp 127–130°C) share the cyano group with the target compound but differ in the aromatic substituent (acetanilide vs. phenol). The phenol group in this compound may increase acidity (pKa ~10 for phenol vs. ~25 for acetanilide), influencing solubility and reactivity in basic conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Functional Groups Key Applications/Synthesis
This compound* C₁₁H₁₁NO₂ ~205 (estimated) 127–130 N/A Phenol, ketone, nitrile Pharmaceutical intermediates
4-Acetoxybenzaldehyde C₉H₈O₃ 164.16 N/A N/A Ester, aldehyde Fragrance synthesis
2-Phenyl-2-propanol C₉H₁₂O 136.19 32–34 202 Alcohol Solvent or reagent in organic synthesis
4'-(3-Cyano-2-methylpropionyl)acetanilide C₁₃H₁₄N₂O₂ 230.27 127–130 N/A Acetanilide, ketone, nitrile Nitrile synthesis model compound

*Estimated data based on structural analogs.

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